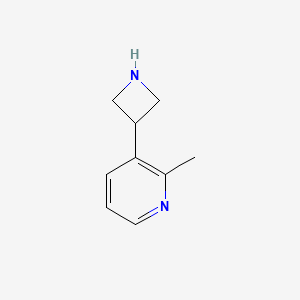
3-(Azetidin-3-yl)-2-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Azetidin-3-yl)-2-methylpyridine is a heterocyclic compound that features both an azetidine ring and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)-2-methylpyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method involves the use of N-Boc-azetidin-3-one as a starting material. This compound undergoes a Horner–Wadsworth–Emmons reaction to form an azetidin-3-ylidene intermediate, which is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of continuous flow processes, would likely be applied to scale up the laboratory synthesis methods.
化学反应分析
Types of Reactions
3-(Azetidin-3-yl)-2-methylpyridine can undergo various chemical reactions, including:
- **Sub
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
生物活性
3-(Azetidin-3-yl)-2-methylpyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and its implications in pharmaceutical research.
Chemical Structure and Properties
This compound features a pyridine ring substituted with an azetidine moiety. Its molecular formula is C9H12N2, and it has a molecular weight of approximately 148.20 g/mol. The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. Various synthetic routes have been explored, including:
- Cyclization Reactions : Utilizing starting materials such as 2-methylpyridine derivatives and azetidine precursors.
- Catalytic Methods : Employing catalysts to enhance yield and selectivity during the cyclization process.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of this compound possess significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
- Anticancer Potential : The compound has been evaluated for its cytotoxic effects on cancer cell lines, indicating promising results in inhibiting tumor growth .
Table 1: Summary of Biological Activities
The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or signaling pathways.
- Receptor Modulation : It has been suggested that the compound could act as a ligand for certain receptors, influencing cellular responses.
Case Studies
Recent studies have highlighted the potential applications of this compound in drug development:
属性
分子式 |
C9H12N2 |
|---|---|
分子量 |
148.20 g/mol |
IUPAC 名称 |
3-(azetidin-3-yl)-2-methylpyridine |
InChI |
InChI=1S/C9H12N2/c1-7-9(3-2-4-11-7)8-5-10-6-8/h2-4,8,10H,5-6H2,1H3 |
InChI 键 |
IPHVVFXRRCEMJJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=N1)C2CNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















